N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Overview
Description
N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated phenyl group and a benzodioxine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Chan–Lam coupling reaction, which is used to form carbon-nitrogen bonds. This reaction typically involves the use of aryl boronic acids and amines under mild conditions with a copper catalyst . Another method involves microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in biological pathways. Molecular docking studies have shown that similar compounds can bind to active sites of enzymes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
- N-(4-bromo-3-methylphenyl)-3-methyl-4-nitrobenzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10-8-11(6-7-12(10)17)18-16(19)15-9-20-13-4-2-3-5-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDBOSPIWLGYSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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